2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride
Description
Structural Characterization of 2-(2-Methyl-1H-imidazol-1-yl)aniline Dihydrochloride
IUPAC Nomenclature and Systematic Identification
This compound is the systematic name derived from its structural components:
- Core aniline moiety : A benzene ring substituted with an amino group (-NH₂) at the 2-position.
- Imidazole substituent : A 1H-imidazole ring with a methyl group at the 2-position, covalently bonded to the aniline’s nitrogen via a C-N linkage.
- Salt formation : Two equivalents of hydrochloric acid (HCl) protonate the aniline’s amino group and the imidazole’s nitrogen atom, forming a dihydrochloride salt.
Molecular Formula and Crystallographic Data Analysis
The molecular formula of the dihydrochloride salt is C₁₀H₁₃Cl₂N₃ , with a molecular weight of 246.13 g/mol . The base compound’s molecular weight is 173.21 g/mol .
Key Structural Features:
- Aniline backbone : Benzene ring with NH₂ at position 2.
- Imidazole ring : Five-membered heterocycle with nitrogen atoms at positions 1 and 3, and a methyl group at position 2.
- Protonation sites : The amino group (-NH₂) and the imidazole’s nitrogen atom are protonated to form the dihydrochloride salt.
Theoretical Crystallographic Data :
While experimental crystal data for this compound is not publicly available, related imidazole derivatives (e.g., 1-(2,6-diisopropylphenyl)-1H-imidazole) exhibit monoclinic symmetry (P2₁/c) with imidazole rings rotated ~80° relative to aryl groups. Structural analogs suggest that hydrogen bonding between the protonated amino group and chloride ions may stabilize the salt’s crystal lattice.
Protonation States and Salt Formation Mechanisms
Protonation States:
- Aniline’s amino group : The NH₂ group acts as a weak base (pKa ~4.6 for its conjugate acid, anilinium ion). Protonation occurs readily in acidic media.
- Imidazole’s nitrogen : The imidazole’s N1 atom (non-substituted) is protonated, forming a cationic species with charge delocalization across the ring.
Salt Formation Mechanism :
- Reaction with HCl :
$$
\text{C}{10}\text{H}{11}\text{N}3 + 2\text{HCl} \rightarrow \text{C}{10}\text{H}{13}\text{Cl}2\text{N}3 + \text{H}2\text{O}
$$
The reaction typically occurs in polar solvents (e.g., ethanol) under acidic conditions (pH ~1–2).
- Key Steps :
- Protonation of aniline : The NH₂ group accepts a proton, forming -NH₃⁺.
- Protonation of imidazole : The N1 atom of the imidazole ring accepts a second proton, stabilizing the salt via ionic interactions with Cl⁻ ions.
Comparative Structural Analysis with Related Imidazole-Aniline Derivatives
Structural Comparison Table:
Structural Insights:
Methyl Group Impact :
- The 2-methyl substituent on the imidazole ring introduces steric hindrance and electron-donating effects, altering reactivity compared to non-methylated derivatives.
- Enhances lipophilicity, potentially improving biological membrane permeability.
Chlorine Substituents :
Salt Formation Comparison :
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;;/h2-7H,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLYDNBESWHRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Copper-Catalyzed Coupling
The Ullmann reaction provides a robust framework for forming carbon-nitrogen bonds between aryl halides and nitrogen-containing heterocycles. Adapted from a Cu-catalyzed protocol for imidazole-aryl couplings, this method employs the following steps:
Reaction Conditions
- Substrates : 2-Bromoaniline (1.0 equiv), 2-methylimidazole (1.5 equiv)
- Catalyst System : Copper(I) iodide (1 mol%), 6,7-dihydroquinolin-8(5H)-one oxime ligand (2 mol%)
- Base : Sodium hydroxide (1.5 equiv)
- Solvent : Water with tetrabutylammonium bromide (TBAB, 10 mol%) as a phase-transfer catalyst
- Temperature : 120°C
- Duration : 48 hours
Workup and Purification
Post-reaction, the mixture is extracted with ethyl acetate, dried over sodium sulfate, and concentrated. Column chromatography (silica gel, ethyl acetate/hexane) yields the free base, which is subsequently treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.
Key Advantages
- Aqueous conditions reduce organic solvent use.
- High functional group tolerance due to the oxime ligand.
Buchwald-Hartwig Palladium-Catalyzed Amination
Palladium-catalyzed cross-coupling, as demonstrated in patent literature for analogous imidazole-arene syntheses, offers enhanced efficiency for electron-deficient aryl halides:
Reaction Conditions
- Substrates : 2-Bromoaniline (1.0 equiv), 2-methylimidazole (1.2 equiv)
- Catalyst System : Palladium acetate (2 mol%), Xantphos ligand (4 mol%)
- Base : Sodium tert-butoxide (2.0 equiv)
- Solvent : 1-Methyl-2-pyrrolidinone (NMP)
- Temperature : 100–120°C
- Duration : 24 hours
Workup and Purification
The crude product is recrystallized from heptane to remove regioisomers, followed by hydrolysis in aqueous HCl to form the dihydrochloride salt.
Key Advantages
- Superior regioselectivity compared to copper-based methods.
- Compatible with sensitive functional groups due to mild base conditions.
Nucleophilic Aromatic Substitution with Strong Bases
For electron-poor aryl fluorides, nucleophilic substitution using a strong base avoids transition-metal catalysts:
Reaction Conditions
- Substrates : 2-Fluoroaniline (1.0 equiv), 2-methylimidazole (2.0 equiv)
- Base : Sodium hydride (2.2 equiv)
- Solvent : NMP
- Temperature : 70–130°C
- Duration : 16–24 hours
Workup and Purification
The reaction is quenched with water, and the product is isolated via filtration. Recrystallization from ethyl acetate/heptane (1:3) yields the free base, which is converted to the dihydrochloride salt using HCl gas.
Key Limitations
- Limited to activated aryl halides (e.g., nitro- or trifluoromethyl-substituted arenes).
- Requires rigorous exclusion of moisture due to NaH sensitivity.
Protection-Deprotection Strategies for Aniline NH2 Group
To prevent unwanted side reactions during coupling, the aniline amine can be protected as an acetanilide:
Step 1: Protection
- React 2-bromoaniline with acetic anhydride to form 2-bromoacetanilide.
Step 2: Coupling
- Perform Ullmann or Buchwald-Hartwig coupling with 2-methylimidazole.
Step 3: Deprotection
- Hydrolyze the acetyl group using HCl/ethanol (1:1) at reflux.
Step 4: Salt Formation
Salt Formation and Purification
Dihydrochloride Synthesis
- Dissolve the free base in ethanol at 50°C.
- Bubble HCl gas through the solution until pH < 2.
- Cool to 5°C to crystallize the salt.
Purification
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
Chemistry
2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride serves as a building block in the synthesis of more complex organic molecules. Its versatile structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized using reagents like hydrogen peroxide.
- Reduction : Can be reduced with sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The aniline moiety can undergo electrophilic aromatic substitution.
Biology
The compound has been investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. The imidazole derivatives are known to interact with a broad range of biological targets due to their versatile structure, which includes:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
- Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 3.79 |
| A549 (Lung Cancer) | 26 |
| Hep-2 (Laryngeal Cancer) | 3.25 |
Medicinal Applications
The compound has been explored for its potential therapeutic properties, including:
- Antimicrobial Properties : Its structural similarities to other imidazole derivatives suggest it may exhibit broad-spectrum antimicrobial activity.
- Anticancer Properties : Studies have shown that imidazole-containing compounds can induce significant cytotoxicity in cancer cells, which may extend to this compound.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials such as polymers and catalysts. Its unique properties make it suitable for various applications, including:
- Development of Catalysts : Used in chemical reactions requiring specific catalytic properties.
- Advanced Material Synthesis : Employed in creating new materials with desired physical and chemical properties.
Case Studies
Several studies have highlighted the biological efficacy of imidazole derivatives:
-
Study on Antimicrobial Properties :
- A recent investigation demonstrated that a series of imidazole derivatives exhibited broad-spectrum antimicrobial activity, achieving MIC values lower than those of standard antibiotics.
-
Anticancer Research :
- Another study focused on the synthesis and evaluation of imidazole-aniline hybrids against various cancer cell lines, revealing significant IC50 values that suggest these compounds could be developed into effective anticancer agents.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride with structurally or functionally related compounds, emphasizing key differences in properties and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substitution Position :
- The ortho substitution in this compound contrasts with the meta isomer (3-substituted analog), which has a lower melting point (119.5–121.5°C vs. 132.5–134.5°C). This suggests ortho substitution enhances thermal stability, likely due to intramolecular interactions.
- The para -substituted 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride features a partially saturated imidazole ring, which may reduce aromaticity and reactivity compared to fully conjugated imidazoles.
Salt Form: Dihydrochloride salts (e.g., target compound and 3-chloro analog) generally exhibit higher water solubility than free bases or monohydrochlorides, critical for bioavailability in pharmaceutical applications.
Compounds like o-phenylenediamine dihydrochloride (CAS 615-28-1) lack the imidazole moiety, rendering them less versatile in coordination chemistry or enzyme inhibition.
Table 2: Stability and Reactivity Comparison
Application Differences:
- Organic Synthesis: The 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride is explicitly noted as a building block for organic synthesis, whereas the target compound’s applications are inferred from structural analogs.
- Pharmaceuticals : Levocetirizine dihydrochloride (a piperazine derivative) exemplifies clinical use of dihydrochloride salts in antihistamines, contrasting with the research-stage status of imidazole-aniline derivatives.
Biological Activity
2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. The imidazole moiety is known for its significant role in various biological processes, including enzyme catalysis and metal ion coordination. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It contains an imidazole ring attached to an aniline structure, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : Its structure allows it to function as a ligand for specific receptors, influencing cellular signaling pathways.
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for many biochemical reactions.
Biological Activities
Research indicates that compounds similar to 2-(2-methyl-1H-imidazol-1-yl)aniline exhibit a range of biological activities:
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 100 |
| Compound B | HCT116 | 200 |
| Compound C | A549 | 150 |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Case Studies and Research Findings
A notable study investigated the effects of imidazole derivatives on tubulin polymerization, revealing that certain compounds could inhibit this process effectively. The inhibition of tubulin polymerization is critical in cancer therapy as it disrupts cell division:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling 2-methylimidazole with substituted aniline derivatives under acidic conditions. For example, intermediates like 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b) have been synthesized via nucleophilic substitution reactions using brominated precursors and triphenylphosphonium bromide, achieving yields up to 39% . Optimization strategies include controlling reaction temperature (e.g., 80–100°C), using anhydrous solvents, and employing catalysts like palladium for cross-coupling reactions. Purification via recrystallization in ethanol or methanol is recommended to remove unreacted starting materials .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : H NMR analysis resolves aromatic protons (δ 6.5–8.1 ppm) and imidazole methyl groups (δ 2.1–2.5 ppm) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving hydrogen bonding between the imidazole ring and chloride counterions .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak ([M+H]) at m/z 173.21 (free base) and 264.2 (dihydrochloride form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
